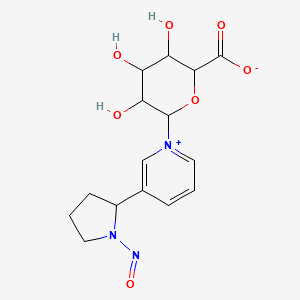

NNN glucoronide

Description

Overview of Phase II Biotransformation Pathways

Phase II biotransformation represents a crucial step in the detoxification and elimination of a wide array of substances. researchgate.net While Phase I reactions prepare compounds for excretion, the resulting metabolites can sometimes still be biologically active or even more toxic. nih.govlongdom.org Phase II pathways conjugate these metabolites, or parent compounds that already possess a suitable functional group, with endogenous hydrophilic molecules. nih.gov This process generally leads to the formation of water-soluble, inactive products that can be easily eliminated from the body through urine or bile. nih.govresearchgate.net

The principal Phase II conjugation reactions include:

Glucuronidation: The most common Phase II reaction, involving the addition of glucuronic acid. nih.govdrughunter.com

Sulfation: The conjugation of a sulfate (B86663) group. longdom.orgdrughunter.com

Acetylation: The addition of an acetyl group. nih.govdrughunter.com

Methylation: The attachment of a methyl group. researchgate.netdrughunter.com

Glutathione Conjugation: The linkage with the tripeptide glutathione, which is key for neutralizing highly reactive electrophilic compounds. longdom.orgdrughunter.com

Amino Acid Conjugation: The addition of amino acids like glycine (B1666218) or taurine. nih.govdrughunter.com

These pathways are catalyzed by specific families of transferase enzymes located primarily in the liver but also present in other tissues such as the intestine, kidneys, and lungs. nih.govuef.firesearchgate.net

Table 1: Major Phase II Biotransformation Pathways

| Pathway | Endogenous Molecule Added | Key Enzyme Family |

|---|---|---|

| Glucuronidation | Glucuronic Acid | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Sulfate | Sulfotransferases (SULTs) |

| Glutathione Conjugation | Glutathione | Glutathione S-transferases (GSTs) |

| Acetylation | Acetyl Group | N-acetyltransferases (NATs) |

| Methylation | Methyl Group | Methyltransferases (MTs) |

| Amino Acid Conjugation | Amino Acids (e.g., Glycine) | Acyl-CoA synthetases / Acyl-CoA amino acid N-acyltransferases |

The Role of Glucuronidation in Endogenous and Exogenous Compound Metabolism

Glucuronidation is a major metabolic pathway for a vast number of compounds, characterized by the transfer of glucuronic acid from the high-energy cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. uef.fiwikipedia.org This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily membrane-bound enzymes in the endoplasmic reticulum of liver cells and other tissues. uef.firesearchgate.netresearchgate.net The addition of the highly polar glucuronic acid moiety dramatically increases the hydrophilicity of the substrate, facilitating its excretion from the body. wikipedia.orgnih.gov

This pathway is vital for the metabolism of both endogenous substances and exogenous xenobiotics. researchgate.netnih.gov Endogenously, glucuronidation is essential for the regulation and elimination of compounds like bilirubin (B190676) (a breakdown product of heme), steroid hormones (such as androgens and estrogens), and bile acids. researchgate.netwikipedia.org

For exogenous compounds, glucuronidation is a primary route of clearance for a significant portion of clinically used drugs, as well as environmental pollutants and dietary substances. uef.fiwikipedia.orgresearchgate.net By converting these often lipophilic compounds into water-soluble glucuronides, the body can effectively detoxify and remove them. wikipedia.orgresearchgate.net While typically a detoxification process, some glucuronide conjugates can be biologically active. nih.gov

Table 2: Examples of Compounds Metabolized by Glucuronidation

| Compound Type | Specific Examples |

|---|---|

| Endogenous Compounds | Bilirubin, Androgens, Estrogens, Thyroid Hormones, Bile Acids researchgate.netwikipedia.org |

| Exogenous Compounds (Xenobiotics) | Drugs (e.g., Acetaminophen, Morphine, Clozapine), Environmental Pollutants (e.g., Polycyclic Aromatic Hydrocarbons), Tobacco-Specific Nitrosamines drughunter.comwikipedia.orgresearchgate.netbournemouth.ac.uk |

Contextualization of NNN Glucuronide within Tobacco-Specific Nitrosamine Metabolism

Tobacco-specific nitrosamines (TSNAs) are a group of potent carcinogens found exclusively in tobacco products and tobacco smoke. mdpi.com Among the most significant of these is N'-nitrosonornicotine (NNN), which has been classified as a Group 1 carcinogen, meaning it is carcinogenic to humans. mdpi.com The metabolism of NNN is a critical determinant of its biological effects and its elimination from the body.

Upon entering the body, NNN undergoes extensive biotransformation. nih.gov One of the metabolic pathways for NNN is conjugation with glucuronic acid, a Phase II reaction that results in the formation of NNN-N-glucuronide (NNN-Gluc). aacrjournals.org This reaction involves the attachment of a glucuronic acid moiety to the pyridine (B92270) nitrogen atom of the NNN molecule. aacrjournals.orghyphadiscovery.com

The formation of NNN-Gluc is a detoxification pathway, as it converts the carcinogenic NNN into a more water-soluble and readily excretable compound. aacrjournals.org Consequently, both unchanged NNN and its metabolite NNN-Gluc can be detected and quantified in the urine of tobacco users. aacrjournals.org The measurement of the sum of urinary NNN and NNN-Gluc provides a specific and reliable biomarker for assessing human uptake of this carcinogen from tobacco products. aacrjournals.org

Research has shown that the extent of glucuronidation can vary between different types of tobacco users. In studies comparing smokers and smokeless tobacco users, NNN-N-Glucuronide constituted a significant portion of the total NNN excreted. aacrjournals.org

Table 3: Urinary Levels of NNN and NNN-N-Glucuronide in Tobacco Users

| User Group | Mean NNN (pmol/mg creatinine) | Mean NNN-N-Gluc (pmol/mg creatinine) | NNN-N-Gluc as % of Total NNN |

|---|---|---|---|

| Smokers | 0.086 ± 0.12 | 0.096 ± 0.11 | 59.1% ± 26.0% |

| Smokeless Tobacco Users | 0.25 ± 0.19 | 0.39 ± 0.27 | 61.8% ± 7.7% |

Data adapted from a study on smokers and smokeless tobacco users. aacrjournals.org

Compound Reference Table

Properties

IUPAC Name |

3,4,5-trihydroxy-6-[3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNAJRIZSDTBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biotransformation of Nnn to Nnn Glucuronide

Glucuronidation as a Key Conjugation Reaction

Glucuronidation is a major Phase II metabolic reaction responsible for the metabolism of a wide array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.orgwikipedia.orgnih.gov This process, also known as conjugation, involves the transfer of the glucuronic acid portion from the high-energy donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.orgresearchgate.net The resulting glucuronide conjugates are typically more polar and water-soluble than the original molecule, which enhances their elimination from the body via urine or feces. wikipedia.orgwikipedia.org For NNN, glucuronidation occurs on the nitrogen atom of the pyridine (B92270) ring. nih.gov This N-glucuronidation pathway is a significant route of metabolism for many compounds containing tertiary amine structures. researchgate.netnih.gov

UDP-Glucuronosyltransferase (UGT) Superfamily: Catalytic Mechanisms and Isoform Specificity

The enzymes that catalyze the glucuronidation reaction belong to the UDP-glucuronosyltransferase (UGT) superfamily. nih.govwikipedia.org These are membrane-bound proteins primarily located in the endoplasmic reticulum of cells in the liver and other tissues. youtube.comnih.gov The UGT superfamily is divided into families and subfamilies based on sequence homology, including UGT1A, UGT2B, UGT3, and UGT8. nih.govsemanticscholar.org The UGT1A and UGT2B families are the most critical for the metabolism of drugs and other foreign compounds (xenobiotics). nih.govnih.gov

The catalytic mechanism is a bi-substrate reaction that requires the substrate (aglycone), such as NNN, and the cofactor UDP-glucuronic acid. researchgate.net The UGT enzyme facilitates a nucleophilic attack from a heteroatom (like nitrogen in the case of NNN) on the anomeric carbon of the glucuronic acid moiety of UDPGA, leading to the formation of a β-D-glucuronide and the release of UDP. researchgate.net Different UGT isoforms exhibit distinct but often overlapping substrate specificities. nih.gov

Characterization of UGT1A4 Activity in NNN Glucuronidation

UGT1A4 is a key human UGT isoform known for catalyzing the N-glucuronidation of various compounds, particularly those with tertiary amine structures. researchgate.netnih.govgenesight.com It is primarily expressed in the liver. researchgate.netsemanticscholar.org While research indicates that other enzymes may have a higher affinity for certain tobacco-specific nitrosamines, UGT1A4 contributes to their N-glucuronidation. nih.govhelsinki.fi For instance, in the N-glucuronidation of tricyclic antidepressants, which also possess tertiary amine groups, UGT1A4 generally exhibits lower affinity (higher Kₘ values) compared to UGT2B10. nih.gov Studies on other amine-containing compounds have consistently identified UGT1A4 as a primary enzyme involved in their N-glucuronidation pathway. nih.govhyphadiscovery.com The activity of UGT1A4 can be influenced by genetic polymorphisms, which may lead to interindividual variations in metabolism. genesight.comnih.gov

Table 1: Comparative Kinetics of UGT1A4 and UGT2B10 for Tricyclic Antidepressant Glucuronidation This table presents kinetic data for related compounds to illustrate the general activity profiles of UGT1A4 and UGT2B10.

| Substrate | Enzyme | Apparent Kₘ or S₅₀ (µM) |

|---|---|---|

| Amitriptyline | UGT1A4 | 448 |

| UGT2B10 | 2.60 | |

| Imipramine | UGT1A4 | 262 |

| UGT2B10 | 16.8 | |

| Clomipramine | UGT1A4 | 112 |

| UGT2B10 | 14.4 |

Data sourced from Zhou et al. (2010). nih.gov

Elucidation of UGT2B10 Activity in NNN Glucuronidation

Research has identified UGT2B10 as a major and high-affinity enzyme responsible for the N-glucuronidation of tobacco-specific nitrosamines, including NNN. nih.gov Studies using human liver microsomes and recombinant UGT enzymes have shown that UGT2B10 exhibits significant activity against NNN and related compounds like NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol). nih.govhelsinki.fi In fact, for the N-glucuronidation of NNAL, UGT2B10 is considered the most active isoform in the human liver. nih.gov It demonstrates a much higher affinity for many tertiary amine substrates compared to UGT1A4, suggesting it plays a predominant role in their metabolism at therapeutic concentrations. nih.govdoi.org The expression level of UGT2B10 in normal human liver tissue has been found to be, on average, higher than that of UGT1A4, further supporting its significant role in the detoxification of these compounds. nih.gov

Contributions of Other UGT Isoforms to NNN Glucuronide Formation

The primary enzymes implicated in the N-glucuronidation of NNN and structurally similar compounds are UGT2B10 and UGT1A4. nih.govhelsinki.fi Research into the contributions of other UGT isoforms is limited. However, studies on related substrates provide some insight. For example, when testing for activity against NNAL, a compound that also undergoes N-glucuronidation, homogenates from cells overexpressing UGT2B11 showed no activity. nih.gov In studies of other carcinogens, a wider range of UGTs have been tested, with isoforms like UGT1A1, UGT1A9, and UGT1A10 showing varying levels of activity, while others were inactive. aacrjournals.org This suggests that while UGT2B10 and UGT1A4 are the main contributors, minor roles for other isoforms cannot be entirely ruled out without specific investigation into NNN metabolism.

Subcellular Localization of UGT Enzymes Involved in NNN Glucuronide Synthesis

UDP-glucuronosyltransferases are integral membrane proteins. wikipedia.org Their primary site of localization within the cell is the endoplasmic reticulum (ER). youtube.comnih.govwikipedia.org The active site of the enzymes is situated within the lumen of the ER. researchgate.net This location is strategic, as it places them in close proximity to the Phase I drug-metabolizing enzymes, such as the cytochrome P450s. researchgate.net In addition to the ER, some UGT isoforms, including UGT1A6 and UGT2B7, have also been identified in the nuclear envelope of human liver cells. nih.gov This dual localization in both the ER and the nuclear membrane suggests a potential role for these enzymes in protecting the cell nucleus from toxic compounds and regulating the levels of nuclear receptor ligands. nih.gov

Cofactor Requirements for NNN Glucuronide Formation (e.g., UDP-glucuronic acid)

The enzymatic conjugation of NNN to form NNN-glucuronide is strictly dependent on the presence of the activated sugar nucleotide, UDP-glucuronic acid (UDPGA). wikipedia.orgresearchgate.net UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the NNN molecule. wikipedia.orgresearchgate.net The synthesis of UDPGA in the liver occurs in the cytosol through a two-step process starting from glucose-1-phosphate. The ultimate precursor for UDPGA is often derived from glycogen (B147801) stores through glycogenolysis, rather than directly from glucose uptake or gluconeogenesis. nih.gov The availability of UDPGA can be a rate-limiting factor for glucuronidation. Administration of high doses of drugs that are extensively glucuronidated can lead to a significant depletion of hepatic UDPGA pools, as the cofactor is consumed more rapidly than it can be synthesized. nih.gov

Stereochemical Aspects of NNN Glucuronide Isomerism and Formation

The biotransformation of N'-nitrosonornicotine (NNN) via glucuronidation involves important stereochemical considerations that arise from the inherent chirality of the NNN molecule. NNN possesses a chiral center at the 2'-carbon of the pyrrolidine (B122466) ring, and therefore exists as two distinct enantiomers: (S)-NNN and (R)-NNN. The enzymatic conjugation of these enantiomers with glucuronic acid can lead to the formation of diastereomeric glucuronide products.

Glucuronidation of NNN occurs exclusively on the nitrogen atom of the pyridine ring, resulting in the formation of NNN-N-glucuronide. nih.gov Consequently, the enzymatic reaction with the two NNN enantiomers produces two potential diastereomeric products: (S)-NNN-N-glucuronide and (R)-NNN-N-glucuronide. The formation of these isomers is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. Research has identified UGT1A4 and UGT2B10 as key enzymes responsible for the N-glucuronidation of NNN. nih.govnih.gov

While direct studies quantifying the stereoselective glucuronidation of NNN are limited, the behavior of the involved enzymes with other chiral substrates suggests that the process is likely stereoselective. UGT enzymes are well-known for their ability to differentiate between enantiomers, often leading to different rates of conjugation. nih.govclinpgx.org For instance, UGT1A4 and UGT2B10 have demonstrated regio- and stereoselective N-glucuronidation with other chiral compounds. helsinki.fi

Furthermore, other metabolic pathways of NNN have been shown to be highly stereospecific. For example, the metabolic activation of NNN leading to DNA adduct formation is stereospecific, with the (S)- and (R)-enantiomers yielding different product profiles. nih.gov This enzymatic stereoselectivity in other biotransformation pathways of NNN supports the likelihood of stereoselectivity in its glucuronidation. The differential metabolism of NNN enantiomers by UGTs would result in varying formation rates and ratios of (S)-NNN-N-glucuronide and (R)-NNN-N-glucuronide in vivo.

The table below summarizes the key UGT enzymes involved in NNN glucuronidation and their documented characteristics regarding stereoselectivity with other substrates, providing a basis for the expected stereochemical aspects of NNN glucuronide formation.

Table 1: UGT Enzymes in NNN Glucuronidation and Their Stereoselective Potential

| Enzyme | Role in NNN Metabolism | Documented Stereoselectivity (with other substrates) | Potential Implication for NNN Glucuronide Formation |

|---|---|---|---|

| UGT1A4 | Catalyzes the formation of NNN-N-glucuronide. nih.govnih.gov | Exhibits stereoselectivity in the N-glucuronidation of chiral drugs like medetomidine. helsinki.fi | Likely catalyzes the formation of (S)-NNN-N-glucuronide and (R)-NNN-N-glucuronide at different rates. |

| UGT2B10 | Catalyzes the formation of NNN-N-glucuronide. nih.gov | Demonstrates high-affinity, stereoselective N-glucuronidation of chiral compounds. helsinki.fi | Likely contributes to a stereoselective preference in the glucuronidation of either (S)-NNN or (R)-NNN. |

Metabolic Disposition and Elimination of Nnn Glucuronide

Mechanisms of Glucuronide Excretion

Glucuronidation is a primary phase II metabolic reaction that renders compounds like NNN more hydrophilic. nih.gov These resulting glucuronide conjugates are typically anions that cannot readily diffuse across cellular membranes and thus depend on active transport for their removal from the body. nih.govhyphadiscovery.comnih.gov The principal routes for the excretion of glucuronide metabolites are through the kidneys into urine and through the liver into bile. helsinki.fi

For NNN, urinary excretion is a well-documented pathway for its glucuronide metabolite. nih.gov The measurement of "total NNN" in urine, which includes both the free NNN and its N-glucuronide form (NNN-N-Gluc), is a common biomarker for assessing exposure to this tobacco-specific nitrosamine. nih.gov Studies have demonstrated a strong association between the urinary levels of NNN and its glucuronide and the risk of esophageal cancer in smokers, highlighting the importance of this elimination pathway. nih.gov The ratio of the detoxified NNN-N-glucuronide to the parent compound in urine can be a critical indicator of metabolic processing and potential health risk. nih.gov While urinary excretion is confirmed, biliary excretion also represents a common pathway for glucuronide conjugates, serving as a gateway to potential enterohepatic recirculation. nih.govdocumentsdelivered.com

Transporter-Mediated Efflux of NNN Glucuronide

The movement of hydrophilic glucuronide conjugates across the membranes of hepatocytes (liver cells) and renal proximal tubule cells is mediated by a suite of efflux transporter proteins. nih.govfrontiersin.orgnih.gov These transporters are essential for actively pumping the metabolites into either bile or urine, thus completing the elimination process. nih.gov

The liver plays a central role in clearing glucuronide conjugates from the bloodstream. nih.gov After formation within the hepatocyte, NNN glucuronide can be transported across the basolateral membrane back into the blood or, more terminally, across the canalicular membrane into the bile for elimination via the feces. frontiersin.org This biliary excretion is managed by several ATP-binding cassette (ABC) transporters. nih.gov

Key hepatic efflux transporters involved in the biliary excretion of glucuronide metabolites include Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). frontiersin.org MRP2, in particular, is recognized for its significant role in transporting a wide array of glucuronide conjugates into the bile. frontiersin.org On the basolateral membrane of the hepatocyte, which faces the blood, MRP3 and MRP4 mediate the efflux of glucuronides out of the liver and into systemic circulation, from where they can be transported to the kidneys for urinary excretion. frontiersin.org While these transporters are known to handle numerous glucuronide metabolites, specific studies definitively identifying the transporters responsible for NNN glucuronide efflux are not extensively detailed in the current literature.

Table 1: Major Hepatic Efflux Transporters for Glucuronide Conjugates

| Transporter | Location in Hepatocyte | Primary Function | Typical Substrates |

|---|---|---|---|

| MRP2 (ABCC2) | Canalicular (Apical) | Biliary excretion | Estradiol-17-G, Bilirubin-G, drug glucuronides frontiersin.org |

| BCRP (ABCG2) | Canalicular (Apical) | Biliary excretion | Drug glucuronides frontiersin.org |

| MRP3 (ABCC3) | Basolateral | Efflux into blood | Drug glucuronides, bile acids frontiersin.org |

| MATE1 (SLC47A1) | Canalicular (Apical) | Biliary excretion | Cationic drugs, some glucuronides frontiersin.org |

The kidneys are a primary organ for the elimination of water-soluble metabolites from the body. mdpi.com The process of urinary excretion of glucuronides involves a coordinated effort between uptake transporters on the basolateral membrane (blood side) of renal proximal tubule cells and efflux transporters on the apical membrane (urine side). nih.govmdpi.com

Organic Anion Transporters (OATs) on the basolateral membrane mediate the uptake of glucuronide conjugates from the blood into the tubular cells. frontiersin.org Subsequently, efflux transporters located on the apical membrane, such as MRP2, MRP4, and Multidrug and Toxin Extrusion Proteins (MATEs), actively secrete these conjugates into the tubular lumen to be excreted in urine. frontiersin.orgmdpi.com The significant presence of NNN glucuronide in urine confirms that this is a major pathway of elimination for the compound. nih.govnih.gov The interplay between these renal transporters dictates the efficiency of renal clearance for NNN glucuronide. nih.gov

Table 2: Major Renal Efflux Transporters for Glucuronide Conjugates

| Transporter | Location in Proximal Tubule | Primary Function | Typical Substrates |

|---|---|---|---|

| MRP2 (ABCC2) | Apical | Urinary excretion | Endogenous and drug glucuronides frontiersin.org |

| MRP4 (ABCC4) | Apical | Urinary excretion | NSAID glucuronides, drug glucuronides frontiersin.org |

| MATE1 (SLC47A1) | Apical | Urinary excretion | Cationic drugs, some glucuronides frontiersin.org |

| BCRP (ABCG2) | Apical | Urinary excretion | Drug glucuronides mdpi.com |

Enterohepatic Recirculation Potential of NNN Glucuronide

Enterohepatic circulation is a process where compounds excreted into the bile are metabolically altered in the intestine and subsequently reabsorbed into the bloodstream, returning to the liver. wikipedia.org This recycling mechanism can significantly extend the half-life and systemic exposure of a compound. hyphadiscovery.com For glucuronide metabolites, the key step in this process is the hydrolysis of the conjugate back to its parent aglycone by enzymes present in the gut. nih.govnih.govresearchgate.net

The process for a glucuronide like NNN glucuronide would involve:

Formation of NNN glucuronide in the liver.

Excretion of the glucuronide into the bile via hepatic efflux transporters. frontiersin.org

Entry into the small intestine with bile.

Hydrolysis of NNN glucuronide back to the parent NNN by β-glucuronidase enzymes produced by the intestinal microbiota. hyphadiscovery.comnih.gov

Reabsorption of the more lipophilic NNN from the intestine back into the portal circulation, returning it to the liver. wikipedia.org

Enzymatic Hydrolysis of NNN Glucuronide by β-Glucuronidase

β-Glucuronidase is a hydrolase enzyme that cleaves the β-D-glucuronic acid residue from glucuronide conjugates. covachem.commdpi.com This enzymatic activity is widespread, found in various organisms including mammals and, notably, the bacteria that constitute the gut microbiome. nih.govmdpi.com

In the context of NNN glucuronide's metabolic disposition, β-glucuronidase plays a dual role. In the gut, its activity is the rate-limiting step for enterohepatic recirculation, as it regenerates the absorbable parent compound NNN from its excreted glucuronide form. hyphadiscovery.comwikipedia.org The efficiency of this hydrolysis can vary based on several factors, including the specific bacterial strains present, the pH of the intestinal environment, and the chemical structure of the glucuronide itself, as some N-glucuronides show resistance to enzymatic cleavage. hyphadiscovery.comnih.govnih.gov

In a laboratory setting, β-glucuronidase is a critical tool. covachem.com For biomonitoring studies, urine samples are often treated with β-glucuronidase to hydrolyze NNN glucuronide. nih.gov This deconjugation allows for the measurement of "total NNN" (free NNN + NNN from the hydrolyzed glucuronide), providing a more comprehensive assessment of NNN exposure. nih.gov The effectiveness of this hydrolysis is crucial for accurate quantification and can be influenced by the source of the enzyme, incubation time, temperature, and pH. nih.gov

Table 3: Factors Influencing β-Glucuronidase Activity

| Factor | Effect on Hydrolysis | Reference |

|---|---|---|

| Enzyme Source | Different enzymes (e.g., from E. coli, Helix pomatia) have varying efficiencies and substrate specificities. | nih.gov |

| pH | Each enzyme has an optimal pH range for activity; activity can be significantly lower outside this range. | nih.govnih.gov |

| Temperature | Enzymatic activity is temperature-dependent, with an optimal temperature for catalysis. | mdpi.comnih.gov |

| Substrate Structure | The chemical nature of the linkage (e.g., O-glucuronide vs. N-glucuronide) can affect susceptibility to hydrolysis. | hyphadiscovery.comnih.gov |

| Incubation Time | Sufficient time is required for the enzyme to completely hydrolyze the substrate. | nih.gov |

Advanced Analytical Methodologies for Nnn Glucuronide Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of NNN glucuronide, serving to isolate the analyte from a complex mixture of endogenous and xenobiotic compounds before its detection. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is the predominant separation technique for the direct analysis of NNN glucuronide and other non-volatile, polar drug metabolites. researchgate.net Its applicability stems from the ability to separate water-soluble compounds in their native state without the need for chemical derivatization. nih.govijprajournal.com

The development of a robust HPLC method is a critical first step for reliable quantification. nih.gov Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase, and elution conditions. For glucuronide analysis, reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly employed. nih.govmdpi.com The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of the polar glucuronide from other matrix components and to ensure a sharp peak shape. mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Analytical Column | Reversed-Phase C18 or PFP (100 x 2.1 mm, 2.6 µm) | Separates analyte from matrix based on hydrophobicity. nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, aids in protonation for mass spectrometry. mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the analyte from the column. mdpi.com |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation and influences peak shape. |

| Injection Volume | 5 - 20 µL | The amount of prepared sample introduced into the system. mdpi.com |

| Elution Type | Gradient | Varying mobile phase composition for optimal separation of compounds with different polarities. mdpi.com |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. nih.gov However, NNN glucuronide, like other glucuronide conjugates, is non-volatile and thermally labile. Therefore, direct analysis of NNN glucuronide by GC is not feasible.

Application of GC to quantify NNN glucuronide requires an indirect approach. This typically involves a chemical or enzymatic hydrolysis step to cleave the glucuronic acid moiety, liberating the parent compound, NNN. scispace.com The resulting NNN, which is more volatile, can then be extracted and analyzed by GC. researchgate.net While this approach has been used historically for many glucuronides, it has significant drawbacks, including the potential for incomplete hydrolysis, which can lead to inaccurate quantification, and the risk of artifactual formation of NNN from other precursors present in the sample. nih.govscispace.com For these reasons, direct methods like HPLC are now generally preferred. researchgate.netscispace.com

Mass Spectrometric Detection and Quantification Strategies

Mass Spectrometry (MS) is the definitive detection method for NNN glucuronide analysis, offering unparalleled sensitivity and specificity. When coupled with a chromatographic separation technique, it provides a powerful platform for both quantification and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of NNN glucuronide in biological fluids. researchgate.net This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, typically using a triple quadrupole mass spectrometer. nih.govscispace.com

In an LC-MS/MS experiment, the analyte eluting from the HPLC column is ionized, commonly using electrospray ionization (ESI). The protonated or deprotonated molecule of NNN glucuronide is then selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, collision cell), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces chemical noise, allowing for very low limits of quantification. nih.govmdpi.com The development of an LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters, including the selection of specific precursor-to-product ion transitions. nih.gov The use of a stable isotope-labeled internal standard, such as [pyridine-d4]NNN glucuronide, is essential for achieving the highest accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Ionization Mode | The polarity used to ionize the analyte. | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact ionized molecule. For NNN glucuronide (C₁₅H₁₉N₃O₇, MW 353.33), this would be [M+H]⁺. axios-research.com | m/z 354.1 |

| Product Ion (Q3) | The m/z of a specific fragment ion generated after collision-induced dissociation. A common fragment is the aglycone (NNN). | m/z 178.1 (NNN+H)⁺ |

| Scan Type | The mode of operation for the mass spectrometer. | Multiple Reaction Monitoring (MRM) |

| Internal Standard | A labeled version of the analyte used for accurate quantification. | [d4]-NNN Glucuronide |

The Thermal Energy Analyzer (TEA) is a highly specific detector for nitroso- and nitro-containing compounds. manufacturingchemist.com When coupled with a Gas Chromatograph (GC), it offers exceptional selectivity for the analysis of volatile nitrosamines. researchgate.netchromatographyonline.com The TEA detector works by pyrolyzing the N-NO bond, which releases a nitrosyl radical (•NO). This radical then reacts with ozone in the detector to produce light (chemiluminescence), which is measured by a photomultiplier tube. manufacturingchemist.com

As with standard GC, the direct analysis of NNN glucuronide by GC-TEA is not possible due to its non-volatility. The analysis must be performed indirectly. The sample would first undergo hydrolysis to cleave the NNN-glucuronide bond and release free NNN. The volatile NNN would then be extracted and injected into the GC-TEA system. researchgate.net The high selectivity of the TEA detector for the N-NO group minimizes interference from other compounds in the complex matrix, making it a powerful tool for confirming the presence of nitrosamines. manufacturingchemist.comellutia.com However, the limitations associated with the initial hydrolysis step remain a significant consideration.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for metabolite profiling and the identification of novel metabolites like NNN glucuronide, especially when authentic reference standards are unavailable. mdpi.commdpi.com Unlike nominal mass instruments like triple quadrupoles, HRMS instruments (e.g., Orbitrap, TOF) can measure the mass-to-charge ratio of an ion with very high accuracy (typically <5 ppm). mdpi.com

This high mass accuracy allows for the determination of an analyte's elemental composition, which is a critical piece of information for identifying an unknown compound. nih.govnih.gov In the context of NNN metabolism, researchers have used HRMS-based methods to conduct comprehensive profiling of NNN metabolites in urine. nih.govnih.gov By comparing the accurate masses detected in samples from treated versus untreated subjects, or by using stable isotope labeling (e.g., [pyridine-d4]NNN), putative metabolites can be flagged. nih.gov Subsequent analysis of their fragmentation patterns (MS/MS) provides structural information to confirm their identity as glucuronides or other conjugates. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₁₅H₁₉N₃O₇ | The unique elemental composition of the molecule. axios-research.com |

| Theoretical Mass [M+H]⁺ | 354.12962 Da | The exact calculated mass of the protonated molecule. |

| Observed Mass (HRMS) | e.g., 354.12950 Da | The experimentally measured mass from the HRMS instrument. nih.gov |

| Mass Error | -0.34 ppm | The difference between theoretical and observed mass, confirming elemental composition with high confidence. |

Sample Preparation and Extraction Techniques for Diverse Biological Matrices

The reliable analysis of NNN glucuronide necessitates meticulous sample preparation and extraction to isolate the analyte from complex biological matrices such as urine, plasma, and hair. These matrices contain numerous endogenous compounds that can interfere with analytical measurements. nih.gov

Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of NNN and its glucuronide from biological samples. nih.gov This method offers cleaner extracts compared to liquid-liquid extraction. nih.gov Mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, are particularly effective.

One commonly used sorbent is the Oasis® MCX (Mixed-Mode Cation Exchange), a polymeric sorbent with both reversed-phase and strong cation-exchange functionalities. lcms.czgimitec.com The cation-exchange groups provide high selectivity for basic compounds like NNN. gimitec.com A generic SPE protocol using an Oasis® MCX cartridge for the extraction of NNN and its metabolites from urine can be outlined as follows:

Table 1: Illustrative Solid-Phase Extraction (SPE) Protocol for NNN Glucuronide using Oasis® MCX

| Step | Procedure | Purpose |

| Sample Pre-treatment | Acidify the urine sample (e.g., with 0.1N HCl). gimitec.com | Ensures that basic analytes like NNN are in their ionized form for effective retention by the cation-exchange mechanism. gimitec.com |

| Conditioning/Equilibration | Rinse the cartridge with 1 mL of methanol followed by 1 mL of water. gimitec.com | Prepares the sorbent for sample loading. This step is sometimes optional for extracting basic compounds from human urine. gimitec.com |

| Loading | Apply the pre-treated urine sample to the cartridge. | NNN and its glucuronide are retained on the sorbent via both reversed-phase and cation-exchange interactions. gimitec.com |

| Washing | 1. Wash with 1 mL of 0.1N HCl. 2. Wash with 1 mL of 100% methanol. gimitec.com | The acidic wash removes interfering proteins and reinforces the retention of basic compounds. The methanol wash removes hydrophobic interferences. gimitec.com |

| Elution | Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol. gimitec.com | The basic elution solvent neutralizes the charge on the NNN and its glucuronide, disrupting the ion-exchange retention and allowing them to be eluted. gimitec.com |

| Post-Elution | Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis. gimitec.com | Concentrates the sample and prepares it for injection into the analytical instrument. gimitec.com |

This table is a generalized representation. Specific volumes and concentrations may vary based on the exact method and sample volume.

For different matrices, variations of this protocol are employed. For instance, in plasma samples, an initial protein precipitation step using trichloroacetic acid may be performed before SPE. nih.gov For hair samples, an incubation with sodium hydroxide is used to release the analytes prior to extraction with an Oasis® MCX cartridge. nih.gov

To determine the total NNN exposure, which includes both the free NNN and its glucuronidated form, a hydrolysis step is necessary to cleave the glucuronic acid moiety from NNN glucuronide. This can be achieved through either enzymatic or chemical methods.

Enzymatic Hydrolysis:

This is the most common approach and typically involves the use of β-glucuronidase. nih.gov This enzyme specifically cleaves the β-glucuronidic bond. The efficiency of the hydrolysis is dependent on several factors, including the source of the enzyme, incubation time, temperature, and pH. nih.gov

Table 2: Comparison of β-Glucuronidase from Different Sources for Hydrolysis

| Enzyme Source | Optimal pH | Optimal Temperature | Notes |

| Escherichia coli | 6.0 - 7.0 | 37°C nih.gov | Commonly used for hydrolysis of various glucuronides. nih.gov |

| Helix pomatia | 4.8 - 5.0 nih.gov | 37°C | Often used as a solid or liquid preparation and can hydrolyze both O- and N-glucuronides. |

| Recombinant β-glucuronidase | Varies | 55°C - 70°C nih.gov | Genetically engineered enzymes can offer higher efficiency and shorter incubation times. nih.gov |

Optimal conditions can vary based on the specific commercial preparation and the nature of the analyte.

A typical enzymatic hydrolysis procedure involves incubating the biological sample (e.g., urine) with a buffered solution of β-glucuronidase for a set period, often ranging from 30 minutes to several hours, at an optimal temperature. nih.gov

Chemical Hydrolysis:

While less common for NNN glucuronide, chemical hydrolysis under acidic conditions can also be used to cleave the glucuronide bond. researchgate.net This approach involves treating the sample with a strong acid, such as hydrochloric acid, and heating. scispace.com However, harsh acidic conditions can potentially lead to the degradation of the analyte of interest, and therefore, the conditions must be carefully optimized. researchgate.net For some N-glucuronides, chemical hydrolysis is the only effective method for cleavage. researchgate.net

Application of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving high accuracy and precision. nih.gov For the quantification of NNN glucuronide, a deuterium-labeled analog, such as NNN-d4, is often employed. nih.gov

The SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). It is added to the biological sample at a known concentration at the beginning of the sample preparation process.

Benefits of using a SIL-IS include:

Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the SIL-IS has the same physicochemical properties as the analyte, it experiences the same matrix effects, and any variation is corrected for by taking the ratio of the analyte signal to the internal standard signal.

Correction for Sample Loss: The SIL-IS accounts for any loss of the analyte during the multi-step sample preparation and extraction process.

The use of a deuterium-labeled internal standard like NNN-d4 allows for the development of robust and reliable LC-MS/MS methods for the precise quantification of NNN and its glucuronide in complex biological samples, which is essential for epidemiological and clinical research.

Precursor Metabolite Relationships and Biomarker Applications in Research

NNN Glucuronide as a Product of N'-Nitrosonornicotine (NNN) Metabolism

N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and smoke. aacrjournals.orgnih.gov In the body, NNN undergoes metabolic processes, one of which is glucuronidation. This phase II metabolic reaction involves the conjugation of NNN with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. uef.finih.gov The resulting metabolite, NNN-Glucuronide, is more water-soluble than its parent compound, which facilitates its elimination from the body, primarily through urine. aacrjournals.org

The formation of NNN-Glucuronide occurs on the pyridine (B92270) nitrogen of the NNN molecule. aacrjournals.orgnih.gov This specific conjugation makes the sum of free (unmetabolized) NNN and NNN-Glucuronide, often referred to as "total NNN," a specific and valuable biomarker for assessing human uptake of NNN. aacrjournals.orgnih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the accurate quantification of both free NNN and NNN-Glucuronide in biological samples like urine. oup.comnih.gov

Role of NNN Glucuronide in Assessing Xenobiotic Biotransformation Pathways

The measurement of NNN-Glucuronide in urine provides a window into the body's handling of xenobiotics, particularly the detoxification pathways for tobacco-specific nitrosamines. Glucuronidation is generally considered a detoxification process, as it converts carcinogenic compounds into less harmful, excretable forms. nih.govmdpi.com Therefore, the extent of NNN glucuronidation can be an indicator of an individual's capacity to detoxify this carcinogen.

Research has shown a strong association between urinary levels of total NNN (the sum of NNN and NNN-Glucuronide) and the risk of esophageal cancer in smokers. nih.govnih.govaacrjournals.org Interestingly, studies have also indicated that a higher percentage of NNN excreted as NNN-Glucuronide is associated with a lower risk of this cancer. nih.gov This suggests that individuals with more efficient glucuronidation of NNN may be better protected from its carcinogenic effects. The analysis of NNN and its glucuronide metabolite thus serves as a critical tool for understanding the interplay between xenobiotic exposure, metabolic phenotype, and cancer risk.

Comparison with Other Tobacco-Specific N-Nitrosamine Glucuronides (e.g., NNAL-Glucuronides, NAT-Glucuronides, NAB-Glucuronides)

NNN is one of several tobacco-specific nitrosamines (TSNAs), each with its own set of metabolites. Comparing NNN-Glucuronide with the glucuronides of other TSNAs, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB), provides a broader understanding of TSNA metabolism.

NNAL, a metabolite of the potent lung carcinogen NNK, is also excreted in urine as both free NNAL and its glucuronides (NNAL-O-Gluc and NNAL-N-Gluc). mdpi.comnih.govcanada.ca Similar to total NNN, total NNAL is a well-established biomarker for NNK uptake. nih.govnih.gov Studies have quantified and compared the urinary levels of these different TSNA glucuronides in smokers and smokeless tobacco users. For instance, in one study, pyridine-N-glucuronides accounted for a significant portion (59% to 90%) of the total urinary excretion of NNN, NAT, and NAB. aacrjournals.org

The following interactive table presents data from a study comparing the levels of NNN, NAT, NAB, and their glucuronides in the urine of smokers and smokeless tobacco users.

Data adapted from a study on tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. aacrjournals.org

This comparative analysis highlights that the glucuronidation pathway is significant for multiple TSNAs and that exposure levels can vary between different tobacco products.

Metabolomic Profiling of NNN Glucuronide and Related Compounds

Metabolomic profiling, utilizing advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, has become instrumental in identifying and quantifying NNN-Glucuronide and other related metabolites in biological fluids. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the detailed characterization of metabolic fingerprints associated with tobacco exposure.

LC-MS/MS is a cornerstone technique for the quantitative analysis of NNN and its glucuronide. oup.comnih.govnih.gov It allows for the separation of the analyte from complex biological matrices and its precise measurement, even at very low concentrations. oup.com NMR spectroscopy provides detailed structural information, confirming the site of glucuronidation on the NNN molecule. researchgate.netnih.gov

Recent metabolomic studies have aimed to identify novel biomarkers of NNN exposure and metabolic activation beyond total NNN. For instance, a comprehensive profiling of NNN metabolites in rat urine using HRMS identified numerous putative metabolites, providing deeper insights into the biotransformation of NNN. nih.govnih.gov

The following interactive table summarizes the urinary levels of total NNN and total NNAL in smokers from a cohort study, demonstrating the application of these analytical methods in large-scale epidemiological research.

Data from a study on urinary levels of tobacco-specific carcinogens and esophageal cancer risk. nih.gov

Such detailed metabolomic data are crucial for refining our understanding of the mechanisms linking tobacco use to cancer and for developing more precise risk assessment strategies.

In Vitro and in Vivo Research Models for Nnn Glucuronide Studies

In Vitro Enzyme and Microsomal Incubation Systems

In vitro systems provide a controlled environment to study the specific biochemical reactions involved in NNN glucuronidation. These cell-free systems are fundamental for identifying the enzymes responsible and characterizing their activity.

To pinpoint the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for NNN glucuronidation, researchers employ recombinant human UGTs expressed in cell lines like human embryonic kidney 293 cells. nih.gov This approach allows for the kinetic characterization of individual UGT isoforms.

Studies have demonstrated that among a panel of human UGTs, UGT1A4 and UGT2B10 are the primary enzymes that exhibit N-glucuronidating activity against NNN. nih.gov While detailed kinetic parameters (Km and Vmax) for NNN glucuronidation by these specific recombinant enzymes are not extensively published, the general methodology involves incubating the recombinant UGT with NNN and the cofactor UDP-glucuronic acid (UDPGA) and measuring the rate of NNN glucuronide formation. doi.orgnih.gov The kinetic constants derived from such experiments are crucial for understanding the efficiency and capacity of each enzyme to metabolize NNN. For context, studies on other substrates have shown that UGT enzymes can have a wide range of affinities and catalytic rates. doi.orgnih.gov

Table 1: Recombinant Human UGT Isoforms Involved in NNN Glucuronidation This table is based on qualitative findings; specific kinetic data for NNN is limited in the public domain.

| UGT Isoform | Activity towards NNN | Kinetic Data (Km, Vmax) |

|---|---|---|

| UGT1A4 | Active | Data not widely available |

| UGT2B10 | Active | Data not widely available |

Human liver microsomes are a cornerstone for studying the metabolism of xenobiotics, including NNN. nih.gov These subcellular fractions contain a rich complement of drug-metabolizing enzymes, including UGTs, in their native membrane environment. psu.edu Incubating NNN with human liver microsomes in the presence of NADPH and UDPGA allows for the elucidation of its complete metabolic pathway, encompassing both Phase I (oxidation) and Phase II (glucuronidation) reactions. nih.govnih.gov

Table 2: Metabolic Reactions of NNN Studied in Human Liver Microsomes

| Metabolic Pathway | Enzymes Involved | Key Findings |

|---|---|---|

| N-Glucuronidation | UGT1A4, UGT2B10 | Formation of NNN-N-glucuronide confirmed. nih.govpsu.edu |

| Hydroxylation (Phase I) | Cytochrome P450 | Leads to the formation of reactive intermediates. nih.gov |

Animal Models for Investigating NNN Glucuronide Disposition

Animal models are indispensable for studying the disposition of NNN and its glucuronide in a whole-organism context, providing insights into absorption, distribution, metabolism, and excretion (ADME).

Significant species differences exist in the metabolism of NNN, which underscores the importance of selecting appropriate animal models for human-relevant research. nih.govnih.gov In rodents, such as rats, the metabolic activation of NNN through 2'-hydroxylation is a major pathway. nih.gov

In contrast, studies in non-human primates, such as the patas monkey, have revealed a different metabolic profile. nih.gov In these primates, the metabolism of NNN to norcotinine (B101708) and its derivatives is far more prevalent than in rats. nih.gov Furthermore, the formation of 3'-(O-beta-D-glucopyranuronosyl)hydroxynorcotinine, a glucuronide conjugate, has been identified in the urine of patas monkeys, accounting for approximately 5.4% of the administered NNN dose. nih.gov This highlights a qualitative difference in the glucuronidation pathways between rodents and primates. While N-glucuronidation of the parent NNN is a known pathway in humans, O-glucuronidation of a hydroxylated metabolite appears more significant in this primate model. nih.govnih.gov Such species differences in glucuronidation are a recognized phenomenon for many xenobiotics. researchgate.netnih.gov

Table 3: Comparative Metabolism of NNN in Different Species

| Species | Major Metabolic Pathways | Key Glucuronide Metabolites Identified |

|---|---|---|

| Rat | 2'-hydroxylation, 5'-hydroxylation. nih.gov | Data not prominent in search results. |

| Patas Monkey | Metabolism to norcotinine and its derivatives. nih.gov | 3'-(O-beta-D-glucopyranuronosyl)hydroxynorcotinine. nih.gov |

| Human | N-Glucuronidation. nih.gov | NNN-N-glucuronide. acs.org |

The in vivo formation and excretion of NNN glucuronide are evaluated by administering NNN to animal models and analyzing biological matrices such as urine and blood. nih.govescholarship.org In a study with patas monkeys treated intravenously with radiolabeled NNN, various metabolites were identified in the urine. nih.gov Among them was 3'-(O-beta-D-glucopyranuronosyl)hydroxynorcotinine, demonstrating that glucuronidation is a relevant excretion pathway in this species. nih.gov

In studies with rats treated with NNN, the primary urinary metabolites were products of hydroxylation. nih.gov The direct urinary excretion of NNN glucuronide in rats is less prominently reported, suggesting that the metabolic pathways may differ significantly from those in primates and humans. nih.gov The choice of animal model is therefore critical when extrapolating findings to human exposure scenarios. nih.gov

To bridge the gap between animal models and human metabolism, transgenic animal models have been developed. ijmrhs.comnih.govnih.gov Humanized UGT1 mice, for instance, have been created by crossing Ugt1-null mice with mice carrying the human UGT1A locus. nih.gov These models express human UGT1A enzymes and can be invaluable for predicting drug glucuronidation and toxicity in humans. nih.gov

While specific studies detailing the use of these humanized UGT1 mice for investigating NNN glucuronide formation are not yet widely published, their application holds significant promise. Such models could provide a more accurate in vivo system to study the role of human UGT1A enzymes, including UGT1A4, in the metabolism and disposition of NNN. The development of transgenic models expressing other relevant UGTs, such as UGT2B10, would further enhance the ability to model human NNN metabolism in a preclinical setting. The use of genetically engineered animal models is a rapidly evolving field that is expected to provide more refined tools for toxicologic research. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying NNN glucuronide in biological samples, and how do they address matrix interference?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NNN glucuronide due to its sensitivity and specificity. Sample preparation typically involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) to release free NNN, followed by solid-phase extraction (SPE) to reduce matrix interference from urine or plasma . Isotope-labeled internal standards (e.g., deuterated NNN) are critical for correcting recovery rates and ion suppression effects during MS analysis. Quality controls should include spiked matrices at low, medium, and high concentrations to validate accuracy (±15% deviation) .

Q. How should researchers statistically evaluate associations between urinary NNN glucuronide levels and disease risk in cohort studies?

- Answer : Multivariate logistic regression models are commonly used, adjusting for covariates such as smoking intensity, duration, and urinary cotinine levels to isolate NNN glucuronide-specific effects. Odds ratios (ORs) with 95% confidence intervals (CIs) are calculated by tertile or quartile stratification of NNN glucuronide levels. Sensitivity analyses, such as bootstrapping or propensity score matching (e.g., 1:1 or 3:1 case-control matching), help mitigate confounding biases, as demonstrated in studies linking NNN glucuronide to esophageal cancer risk .

Q. What are the critical considerations for sample preparation in gas chromatography with nitrogen-phosphorus detection (GC-NPD) analysis of NNN glucuronide?

- Answer : GC-NPD requires derivatization of NNN glucuronide to volatile compounds (e.g., trimethylsilylation). Key steps include pH adjustment to stabilize glucuronide conjugates, solvent extraction to remove phospholipids, and rigorous drying to prevent column contamination. However, GC-NPD has lower sensitivity than LC-MS/MS and risks artifactual NNN formation during derivatization; thus, blank controls and stability tests under varying temperatures are essential .

Advanced Research Questions

Q. How can researchers resolve contradictory findings between in vitro metabolic studies and epidemiological data on NNN glucuronide detoxification pathways?

- Answer : Discrepancies often arise from interspecies metabolic differences (e.g., human vs. rodent CYP450 isoforms) or variable glucuronidation efficiency (UGT1A polymorphisms). To reconcile these, combine in vitro hepatocyte models with population-based pharmacokinetic modeling, adjusting for genetic variants. Cross-validation using paired urine and plasma samples from longitudinal cohorts can clarify detoxification kinetics .

Q. What methodologies enable chiral separation of NNN glucuronide enantiomers, and how do their carcinogenic potencies differ?

- Answer : Chiral stationary phase liquid chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline resolution of (R)- and (S)-NNN glucuronide enantiomers. Mass spectrometric detection at sub-ppt levels is required due to low urinary concentrations. (S)-NNN glucuronide is less abundant but correlates strongly with esophageal carcinogenesis in smokers, as shown in rodent models. Enantiomer-specific assays must include hydrolysis controls to prevent artifactual racemization .

Q. How should longitudinal studies be designed to assess NNN glucuronide accumulation and its dose-response relationship with precancerous lesions?

- Answer : Use nested case-control designs within prospective cohorts, collecting serial urine samples over ≥5 years. Measure total NNN glucuronide (free + conjugated) at multiple timepoints and correlate with endoscopic/histopathological findings. Nonlinear mixed-effects models can account for intraindividual variability, while threshold analysis (e.g., segmented regression) identifies critical exposure levels associated with lesion onset .

Q. What experimental strategies address the low recovery rates of NNN glucuronide in high-lipid matrices (e.g., breast milk or adipose tissue)?

- Answer : Implement dual-phase extraction (e.g., acetonitrile for protein precipitation followed by hexane defatting). Optimize enzymatic hydrolysis conditions (pH 5.0, 37°C, 18 hours) and validate with surrogate standards (e.g., 4-methylumbelliferone glucuronide). Recovery rates <70% necessitate post-extraction spiking and matrix-matched calibration curves to correct for losses .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., detoxification vs. bioactivation pathways), apply pathway enrichment analysis (MetaCore) or machine learning (LASSO regression) to identify modulating variables (e.g., smoking cessation duration, co-exposure to NNK) .

- Ethical Compliance : Ensure informed consent protocols explicitly cover tobacco-specific nitrosamine (TSNA) biomarker research, per IRB guidelines. Anonymize data to protect participant identities in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.